

Application Notes: Labeling Oligonucleotides with Tetrachlorofluorescein (TET)

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Compound of Interest

Compound Name: *Tetrachlorofluorescein*

Cat. No.: *B1293599*

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Introduction

Tetrachlorofluorescein (TET) is a fluorescent dye commonly used for labeling oligonucleotides, which are essential tools in molecular biology, diagnostics, and drug development.^[1] As a tetrachloro-derivative of fluorescein, TET exhibits distinct spectral properties that make it valuable for various applications, including real-time PCR, DNA sequencing, and fluorescence in situ hybridization (FISH).^{[1][2][3]} This document provides a detailed protocol for the post-synthetic labeling of amino-modified oligonucleotides with TET N-hydroxysuccinimide (NHS) ester and subsequent purification.

TET has an absorbance maximum of approximately 521 nm and an emission maximum around 536 nm.^{[1][2]} It is often paired with the dark quencher BHQ-1 in applications like TaqMan probes, Scorpion primers, and Molecular Beacons due to their excellent spectral overlap.^{[2][3]} The covalent attachment of TET to an oligonucleotide is a stable linkage, crucial for the reliability of downstream applications.^[4]

Labeling Chemistry

The most common method for post-synthetic labeling of oligonucleotides with TET involves the reaction of a TET-NHS ester with a primary amine. This requires the oligonucleotide to be synthesized with an amino-modifier at the desired location, typically the 5' or 3' end.^{[1][3]} The

NHS ester reacts with the primary amine on the oligonucleotide in a basic buffer to form a stable amide bond.

Purification

Following the labeling reaction, it is critical to purify the TET-labeled oligonucleotide to remove unreacted dye, unlabeled oligonucleotides, and other reaction byproducts.[5] High-performance liquid chromatography (HPLC) is the recommended method for purifying oligonucleotides labeled with fluorescent dyes like TET.[6] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is particularly effective in separating the labeled product from unlabeled precursors due to the increased hydrophobicity imparted by the TET molecule.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for TET and expected yields for the labeling reaction.

Table 1: Spectral and Chemical Properties of **Tetrachlorofluorescein (TET)**

Property	Value	Reference
Excitation Maximum (λ_{ex})	~521-522 nm	[1][2][3]
Emission Maximum (λ_{em})	~536-538 nm	[1][2][3]
Extinction Coefficient at λ_{max}	78,000 - 86,000 M ⁻¹ cm ⁻¹	[2][4]
Molecular Weight (Phosphoramidite)	675.24 g/mol	[1]
Reactive Form for Post-Synthesis Labeling	NHS Ester	[1]

Table 2: Expected Yield of Post-Synthesis NHS Ester Conjugation

Oligo Scale of Synthesis	Typical Yield (nmols)
50 nmol	2
200 nmol	5
1 μ mol	16
2 μ mol	30
5 μ mol	75
10 μ mol	150
15 μ mol	225
Yields can be lower for oligonucleotides longer than 50 bases.[3]	

Experimental Protocols

Protocol 1: Post-Synthetic Labeling of Amino-Modified Oligonucleotides with TET-NHS Ester

This protocol describes the conjugation of a TET-NHS ester to an oligonucleotide containing a primary amine.

Materials:

- Amino-modified oligonucleotide, lyophilized
- TET-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.5)
- Nuclease-free water
- Microcentrifuge tubes

Procedure:

- Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-10 mg/mL.[7]
- Prepare the TET-NHS Ester Solution: Immediately before use, prepare a fresh solution of TET-NHS ester in anhydrous DMSO. The concentration should be calculated to allow for a 10-20 fold molar excess of the dye to be added to the oligonucleotide solution.[7]
- Conjugation Reaction:
 - Add the calculated volume of the TET-NHS ester solution to the oligonucleotide solution.
 - Vortex the mixture gently.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[7] Protect the reaction from light by covering the tube with aluminum foil.
- Quenching the Reaction (Optional): The reaction can be stopped by adding a quencher such as hydroxylamine or Tris buffer, or by proceeding directly to purification.

Protocol 2: Purification of TET-Labeled Oligonucleotides by HPLC

This protocol outlines the purification of the TET-labeled oligonucleotide from the reaction mixture using ion-pair reversed-phase HPLC.

Materials:

- Crude TET-labeled oligonucleotide reaction mixture
- HPLC system with a UV-Vis detector
- C18 reverse-phase HPLC column
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water
- Mobile Phase B: Acetonitrile

- Nuclease-free water

Procedure:

- Prepare the Crude Sample: Dilute the crude labeling reaction mixture with Mobile Phase A or nuclease-free water to a suitable volume for injection.
- HPLC Setup:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.
 - Set the detector to monitor absorbance at 260 nm (for the oligonucleotide) and ~521 nm (for the TET dye).^[1]
- Injection and Elution:
 - Inject the prepared sample onto the column.
 - Elute the sample using a linear gradient of increasing acetonitrile (Mobile Phase B) concentration. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
- Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both 260 nm and 521 nm. This dual absorbance confirms the presence of the TET-labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free TET dye will have a different retention time.
- Desalting and Sample Recovery:
 - Pool the collected fractions containing the purified product.
 - Evaporate the acetonitrile from the pooled fractions using a vacuum concentrator.
 - Desalt the remaining aqueous solution using a desalting column or by ethanol precipitation.
 - Lyophilize the desalted product to obtain a dry pellet of the purified TET-labeled oligonucleotide.

Protocol 3: Quality Control of TET-Labeled Oligonucleotides

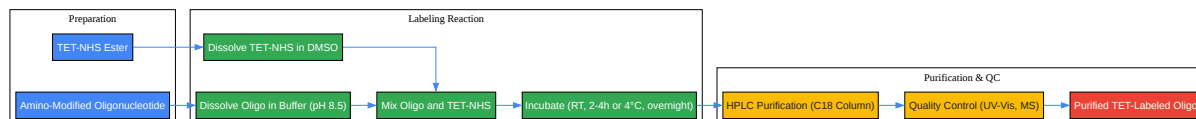
1. Spectrophotometric Analysis:

- Purpose: To determine the concentration and labeling efficiency.[\[1\]](#)
- Procedure:
 - Resuspend the purified, lyophilized oligonucleotide in nuclease-free water or a suitable buffer.
 - Measure the absorbance at 260 nm (A_{260}) and ~521 nm (A_{521}).
 - Calculate the oligonucleotide concentration using the Beer-Lambert law ($A = \epsilon cl$) and the extinction coefficient of the oligonucleotide at 260 nm.
 - Calculate the dye concentration using the extinction coefficient of TET at 521 nm (approx. $86,000 \text{ M}^{-1}\text{cm}^{-1}$).[\[2\]](#)
 - The labeling efficiency can be estimated by the ratio of the dye concentration to the oligonucleotide concentration.

2. Mass Spectrometry:

- Purpose: To confirm the molecular weight of the labeled oligonucleotide.[\[1\]](#)
- Procedure: Analyze the purified product using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to verify that the observed molecular weight matches the expected molecular weight of the TET-labeled oligonucleotide.

Visualizations



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Caption: Experimental workflow for labeling oligonucleotides with TET.

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